Benzyl-(2-methoxybenzyl)amine chemical properties
Benzyl-(2-methoxybenzyl)amine chemical properties
Topic: (CAS 69875-89-4) Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists[1]
Structural Analysis, Synthetic Methodologies, and Chemical Reactivity[1]
Executive Summary
Benzyl-(2-methoxybenzyl)amine (CAS: 69875-89-4), also known as
In medicinal chemistry, it serves as a critical structural probe for Structure-Activity Relationship (SAR) studies—specifically to evaluate the steric and electronic contributions of the 2-methoxybenzyl moiety without the confounding pharmacophore of the phenethylamine ethyl chain.[1] It is also a versatile intermediate in the synthesis of isoquinoline alkaloids and nitrogen-containing heterocycles.[1]
Physicochemical Profile
The following data aggregates experimental and predicted values to establish a baseline for handling and characterization.
| Property | Value | Notes |
| CAS Number | 69875-89-4 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 227.30 g/mol | |
| Appearance | Pale yellow oil | Oxidizes slightly upon air exposure |
| Boiling Point | ~200°C @ 30 Torr | ~335°C @ 760 mmHg (Predicted) |
| Density | 1.053 g/cm³ | @ 25°C |
| LogP | 3.38 | Lipophilic; crosses BBB readily |
| pKa (Conjugate Acid) | ~9.5 | Typical for secondary benzylamines |
| Solubility | Soluble in DCM, MeOH, Et₂O | Insoluble in water; soluble in dilute acid |
Synthetic Methodologies
Core Synthesis: Reductive Amination
The most robust and "field-proven" method for synthesizing Benzyl-(2-methoxybenzyl)amine is the reductive amination of 2-methoxybenzaldehyde with benzylamine.[1] This route minimizes side products compared to direct alkylation with halides.[1]
Protocol Design (Self-Validating System)
-
Rationale: Sodium triacetoxyborohydride (
) is preferred over Sodium borohydride ( ) for direct reductive amination because it allows the reaction to proceed in a single pot without pre-forming the imine.[1] It selectively reduces the iminium ion over the aldehyde.[1]
Step-by-Step Methodology
-
Reagent Setup: In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 equiv) and benzylamine (1.05 equiv) in dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Imine Formation (In Situ): Stir at room temperature for 30–60 minutes.
-
Reduction: Add
(1.4 equiv) portion-wise.-
Note: The reaction is mildly exothermic.[1] Maintain temperature
.
-
-
Quenching: After 2–4 hours (verify completion by TLC/LC-MS), quench with saturated aqueous
. -
Workup (Purification Loop):
-
Extract with DCM (
).[1] -
Acid-Base Purification (Critical Step): Extract the combined organic layers with
.[1] The amine moves to the aqueous phase (leaving neutral impurities in the organic).[1] -
Wash the acidic aqueous layer with fresh ether/DCM.[1]
-
Basify the aqueous layer to pH >12 with
pellets (cooling required).[1] -
Extract the free base back into DCM, dry over
, and concentrate.
-
Synthetic Pathway Diagram
The following diagram illustrates the reductive amination pathway and potential side reactions if stoichiometry is not controlled.
Figure 1: Reductive amination pathway.[1] The dashed red line indicates a side reaction avoided by using stoichiometric control.
Chemical Reactivity & Derivatization
As a secondary amine, Benzyl-(2-methoxybenzyl)amine exhibits nucleophilic behavior at the nitrogen center.[1] Its reactivity is modulated by the steric bulk of the two benzyl groups and the electronic donation from the ortho-methoxy group.[1]
Key Transformations[1]
-
N-Alkylation: Readily reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.[1] This is the primary route to synthesizing
-methyl derivatives for detailed receptor binding studies.[1] -
Acylation: Reacts with acid chlorides or anhydrides to form amides.[1] This is often used to "cap" the amine for characterization or to create neutral prodrugs.[1]
-
Oxidative Cleavage: The benzyl groups can be cleaved via hydrogenolysis (
), although the 2-methoxy group can poison certain catalysts.[1] Standard benzyl deprotection conditions usually yield the primary amine (2-methoxybenzylamine) and toluene.[1]
Reactivity Network Diagram[1]
Figure 2: Functional derivatization map.[1] The secondary amine serves as a nucleophilic pivot point.
Applications in Drug Discovery
Distinction from NBOMe Hallucinogens
It is critical to distinguish this compound from the NBOMe class of drugs (e.g., 25I-NBOMe).[1]
-
NBOMe Structure:
-(2-methoxybenzyl)-phenethylamine .[1][2][3] -
Topic Structure:
-(2-methoxybenzyl)-benzylamine .[1][4] -
Significance: The removal of the ethyl "spacer" (phenethyl
benzyl) generally abolishes high-affinity agonism at the 5-HT2A receptor.[1] Therefore, Benzyl-(2-methoxybenzyl)amine is often used as a negative control or a selectivity probe to demonstrate the necessity of the phenethylamine scaffold for psychedelic activity [1].[1]
Synthetic Building Block
This molecule is valuable in the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction (modified), where the electron-rich 2-methoxyphenyl ring can participate in cyclization under acidic conditions.[1]
Analytical Characterization (Expectations)
To validate the synthesis, the following spectroscopic signals are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
-
MS (ESI+):
-
peak at
228.1.[1]
-
peak at
Safety & Handling
-
Hazards: Like most benzylamines, this compound is Corrosive (Skin Corr.[1] 1B) and causes severe eye damage.[1][5]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Secondary amines can absorb
from the air to form carbamates over time.[1] -
Disposal: Neutralize with dilute acid before disposal into organic waste streams.[1]
References
-
Hansen, M. (2014). Pharmacology of N-benzyl-phenethylamines (NBOMe).[1] University of Copenhagen.[1] (Context: Discusses SAR of N-benzyl substitution).
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Context: Standard protocol for reductive amination).[1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56789, N-Benzyl-1-(2-methoxyphenyl)methanamine.[1] (Context: Physicochemical data verification).
Sources
- 1. 2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS NO. 69875-89-4 | BENZYL-(2-METHOXY-BENZYL)-AMINE | C15H17NO [localpharmaguide.com]
- 5. fishersci.com [fishersci.com]
